

# The Metabolic Journey of (R)-Clevidipine-13C,d3: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	(R)-Clevidipine-13C,d3	
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This technical guide provides a comprehensive overview of the in vivo metabolic fate and pathways of (R)-Clevidipine, a dihydropyridine calcium channel blocker. The use of its stable isotope-labeled form, **(R)-Clevidipine-13C,d3**, is instrumental in pharmacokinetic studies for precise quantification. This document synthesizes key findings on its rapid metabolism, primary metabolites, and excretion routes, supported by quantitative data and detailed experimental protocols.

### **Executive Summary**

(R)-Clevidipine undergoes rapid and extensive metabolism in vivo, primarily through hydrolysis by esterases present in the blood and extravascular tissues. This process is independent of hepatic or renal function, leading to a very short half-life. The principal metabolic pathway involves the formation of an inactive carboxylic acid metabolite, designated H152/81. The elimination of clevidipine is multiphasic, with an initial rapid phase accounting for the majority of its clearance. Its metabolites are subsequently excreted through both renal and fecal routes. The utilization of stable isotope-labeled clevidipine, such as **(R)-Clevidipine-13C,d3**, allows for accurate differentiation and quantification of the parent drug and its metabolites from endogenous compounds in biological matrices.[1][2]

### **Quantitative Metabolic Data**



The pharmacokinetic parameters of clevidipine and its primary metabolite, H152/81, have been characterized in healthy volunteers and hypertensive patients. The data underscores the rapid clearance of the parent compound and the slower elimination of its main metabolite.

Table 1: Pharmacokinetic Parameters of Clevidipine and its Primary Metabolite (H152/81) in Healthy Male Volunteers[3]

Parameter	Clevidipine (Mean ± SD)	H152/81 (Mean ± SD)
Initial Half-life (t½)	1.6 ± 0.3 minutes	-
Terminal Half-life (t½)	15 ± 5 minutes	9.5 ± 0.8 hours
Blood Clearance (CL)	0.14 ± 0.03 L/min/kg	0.034 L/h/kg
Volume of Distribution at Steady State (Vss)	0.6 ± 0.1 L/kg	-
Maximum Concentration (Cmax) reached after infusion termination	-	2.2 ± 1.3 minutes
Total Recovery of Radioactive Dose	83 ± 3%	-

Data from a study involving an intravenous infusion of 1030 nmol/min of clevidipine with a tracer dose of 3[H]-clevidipine for 1 hour in eight healthy male volunteers.[3]

Table 2: Pharmacokinetic Parameters of Clevidipine Enantiomers in Hypertensive Patients[4][5]

Enantiomer	Initial Elimination Half-life (approx.)	Terminal Elimination Half- life (approx.)
(-)-R-Clevidipine	2 minutes	8 minutes
(+)-S-Clevidipine	2 minutes	11 minutes

### **Metabolic Pathways**

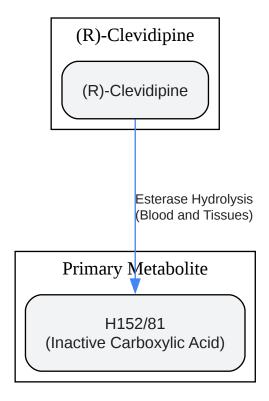
The primary metabolic transformation of clevidipine is the hydrolysis of its ester linkage.



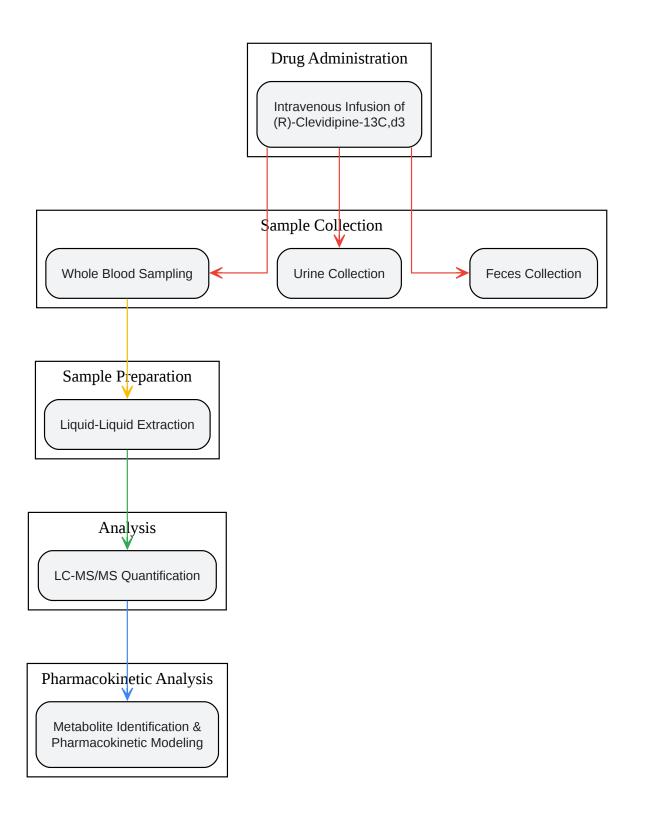
### **Primary Hydrolysis**

Clevidipine is rapidly metabolized by esterases in the blood and tissues, a process that does not rely on the cytochrome P450 system.[4][6][7] This hydrolysis cleaves the ester side chain, resulting in the formation of the main, inactive carboxylic acid metabolite, H152/81, and formaldehyde.[7][8]









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